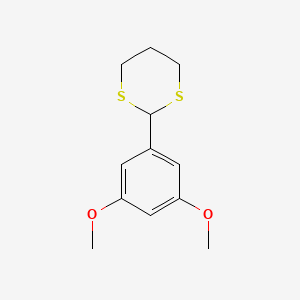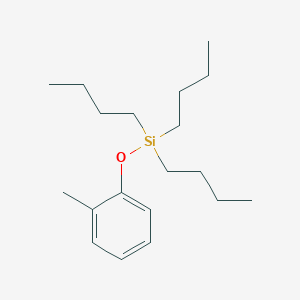
Bis(2-methoxycyclohexyl)mercury
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-methoxycyclohexyl)mercury is an organomercury compound characterized by the presence of two 2-methoxycyclohexyl groups bonded to a central mercury atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-methoxycyclohexyl)mercury typically involves the reaction of mercury(II) salts with 2-methoxycyclohexyl derivatives. One common method is the reaction of mercury(II) acetate with 2-methoxycyclohexylmagnesium bromide (Grignard reagent) under anhydrous conditions. The reaction proceeds as follows:
Hg(OAc)2+2C7H13OMgBr→Hg(C7H13O)2+2MgBrOAc
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-methoxycyclohexyl)mercury can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and corresponding organic products.
Reduction: Reduction reactions can convert this compound to elemental mercury and organic by-products.
Substitution: The 2-methoxycyclohexyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be employed under appropriate conditions.
Major Products Formed
Oxidation: Mercury(II) oxide and 2-methoxycyclohexanol.
Reduction: Elemental mercury and 2-methoxycyclohexane.
Substitution: Various substituted cyclohexyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Bis(2-methoxycyclohexyl)mercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organomercury compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of novel therapeutic agents.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of bis(2-methoxycyclohexyl)mercury involves its interaction with cellular components, particularly thiol-containing proteins and enzymes. The compound can form covalent bonds with thiol groups, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction is mediated through the formation of mercury-thiol complexes, which can affect various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(2-ethylhexyl)mercury
- Bis(2-chloroethyl)mercury
- Bis(2-furyl)mercury
Uniqueness
Bis(2-methoxycyclohexyl)mercury is unique due to the presence of the 2-methoxycyclohexyl groups, which impart specific chemical and physical properties. These properties include enhanced solubility in organic solvents and distinct reactivity patterns compared to other organomercury compounds. The methoxy group also influences the compound’s interactions with biological systems, making it a valuable tool in biochemical research.
Propriétés
Numéro CAS |
54646-62-7 |
|---|---|
Formule moléculaire |
C14H26HgO2 |
Poids moléculaire |
426.95 g/mol |
Nom IUPAC |
bis(2-methoxycyclohexyl)mercury |
InChI |
InChI=1S/2C7H13O.Hg/c2*1-8-7-5-3-2-4-6-7;/h2*5,7H,2-4,6H2,1H3; |
Clé InChI |
AQOUNLLTOJGONT-UHFFFAOYSA-N |
SMILES canonique |
COC1CCCCC1[Hg]C2CCCCC2OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


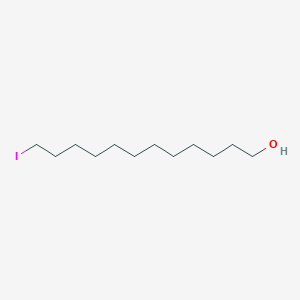
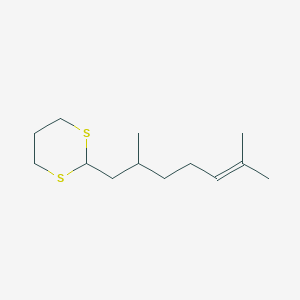
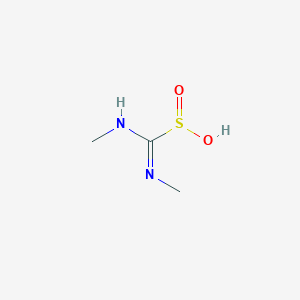
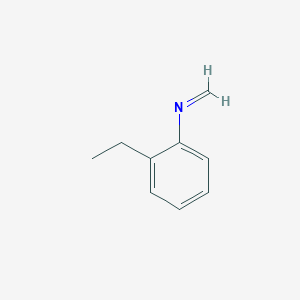
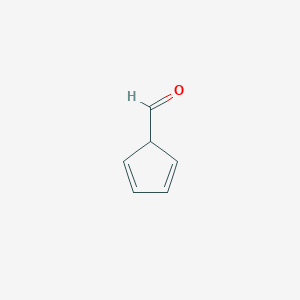
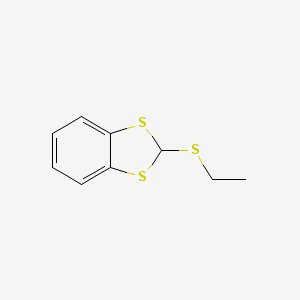
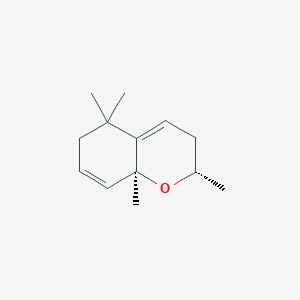
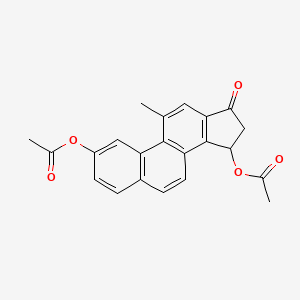
![Isoxazole, 5-[3-(4-methylphenyl)oxiranyl]-3-phenyl-](/img/structure/B14628335.png)
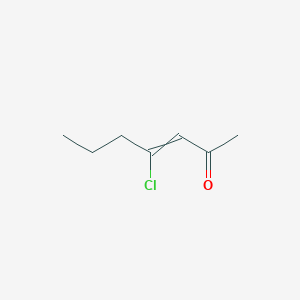
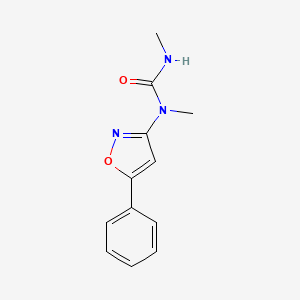
![(2-{[4-(Propan-2-yl)phenyl]sulfanyl}phenyl)methanol](/img/structure/B14628347.png)
